REACTION_CXSMILES
|
[K].[CH2:2]([C:4]1([CH3:20])[NH:15][C:14]([CH2:17][CH3:18])([CH3:16])[CH2:13][C:6]2([NH:10][C:9](=[O:11])[NH:8][C:7]2=[O:12])[CH:5]1[CH3:19])[CH3:3].[CH3:21]I>CN(C)C=O>[CH2:2]([C:4]1([CH3:20])[NH:15][C:14]([CH2:17][CH3:18])([CH3:16])[CH2:13][C:6]2([NH:10][C:9](=[O:11])[N:8]([CH3:21])[C:7]2=[O:12])[CH:5]1[CH3:19])[CH3:3] |^1:0|
|
Name
|
ice water
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1(C(C2(C(NC(N2)=O)=O)CC(N1)(C)CC)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1(C(C2(C(NC(N2)=O)=O)CC(N1)(C)CC)C)C
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
WASH
|
Details
|
was washed with ice water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
After removing the benzene
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed through a column of silica gel (eluent, ethyl acetate)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C(C2(C(N(C(N2)=O)C)=O)CC(N1)(C)CC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |